4-Fluoro-2-(trifluoromethyl)benzoyl chloride
Overview
Description
Synthesis Analysis
"4-Fluoro-2-(trifluoromethyl)benzoyl chloride" is synthesized through various chemical pathways. One common method involves the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides, leading to the creation of fluorinated compounds. This process showcases the unique electrophilic reactivity afforded by the fluorine atoms at the β-position of the enamide moiety, enabling the synthesis of complex fluorinated structures (Meiresonne et al., 2015).
Molecular Structure Analysis
The molecular structure of "4-Fluoro-2-(trifluoromethyl)benzoyl chloride" includes a benzoyl group substituted with fluorine and trifluoromethyl groups. This arrangement impacts the compound's electrophilic reactivity and stability, making it a valuable intermediate for further chemical transformations. The fluorine atoms significantly influence the molecule's electronic properties, enhancing its reactivity towards nucleophiles.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including cyclocondensation reactions with 2-amino-N-heterocycles to form quinazolinones. The presence of the fluorine atoms influences the reactivity, allowing for the synthesis of compounds with potential pharmaceutical applications (Deetz et al., 2001). Additionally, its reaction with oxygen nucleophiles showcases its versatility as a building block for synthesizing heterocyclic compounds.
Scientific Research Applications
“4-Fluoro-2-(trifluoromethyl)benzoyl chloride” is a specialized chemical compound used as a raw material and intermediate in organic synthesis . Here are some potential applications based on the information available:
-
Pharmaceuticals : This compound may be used in the synthesis of pharmaceuticals . The specific drugs or classes of drugs it contributes to are not specified in the available sources.
-
Agrochemicals : It may also be used in the production of agrochemicals . Agrochemicals include a wide range of substances used in agriculture, such as pesticides, fertilizers, and plant growth regulators.
-
Dyestuff : The compound could be used in the production of dyestuffs . Dyestuffs are substances used to impart color to a variety of materials, including textiles, paper, and leather.
-
Fluorinated Building Blocks : It is listed as a fluorinated building block , which suggests it may be used in the synthesis of other fluorinated compounds. Fluorinated compounds have many applications, including in pharmaceuticals, agrochemicals, and materials science.
-
Food, Drug, Pesticide or Biocidal Product Use : It’s mentioned in a safety data sheet that this compound could potentially be used in food, drug, pesticide or biocidal product use .
-
Chemical Synthesis : It may be used in general chemical synthesis . This could involve a wide range of potential applications, depending on the specific reactions and products involved.
“4-Fluoro-2-(trifluoromethyl)benzoyl chloride” is a specialized chemical compound used as a raw material and intermediate in organic synthesis . Here are some potential applications based on the information available:
-
Pharmaceuticals : This compound may be used in the synthesis of pharmaceuticals . The specific drugs or classes of drugs it contributes to are not specified in the available sources.
-
Agrochemicals : It may also be used in the production of agrochemicals . Agrochemicals include a wide range of substances used in agriculture, such as pesticides, fertilizers, and plant growth regulators.
-
Dyestuff : The compound could be used in the production of dyestuffs . Dyestuffs are substances used to impart color to a variety of materials, including textiles, paper, and leather.
-
Fluorinated Building Blocks : It is listed as a fluorinated building block , which suggests it may be used in the synthesis of other fluorinated compounds. Fluorinated compounds have many applications, including in pharmaceuticals, agrochemicals, and materials science.
-
Food, Drug, Pesticide or Biocidal Product Use : It’s mentioned in a safety data sheet that this compound could potentially be used in food, drug, pesticide or biocidal product use .
-
Chemical Synthesis : It may be used in general chemical synthesis . This could involve a wide range of potential applications, depending on the specific reactions and products involved.
Safety And Hazards
4-Fluoro-2-(trifluoromethyl)benzoyl chloride is a slight fire hazard when exposed to heat or flame . It may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when risk of exposure occurs .
properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)5-2-1-4(10)3-6(5)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYHURRIOWWRMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345581 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
CAS RN |
189807-21-4 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.